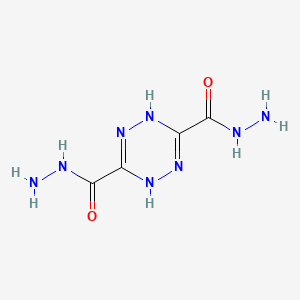
1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide is a chemical compound with the molecular formula C4H8N8O2.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide typically involves the reaction of 1,2,4,5-tetrazine-3,6-dicarboxylic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C4H4N4O4+2N2H4→C4H8N8O2+2H2O
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and involves the use of industrial-grade reagents and equipment .
化学反应分析
Types of Reactions
1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,2,4,5-tetrazine-3,6-dicarboxylic acid.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as nitric acid, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include 1,2,4,5-tetrazine-3,6-dicarboxylic acid, hydrazine derivatives, and substituted tetrazine compounds .
科学研究应用
1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide involves its interaction with molecular targets through various pathways. In biological systems, it can act as a prodrug that releases active species upon metabolic activation. The compound’s high nitrogen content and ability to undergo redox reactions make it a versatile agent in various applications .
相似化合物的比较
Similar Compounds
1,2,4,5-Tetrazine-3,6-dicarboxylic acid: A closely related compound with similar chemical properties but different applications.
3,6-Diamino-1,2,4,5-tetrazine: Another tetrazine derivative with applications in energetic materials.
3,6-Dihydroxy-1,2,4,5-tetrazine: Known for its use in organic synthesis and materials science.
Uniqueness
1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its high nitrogen content and ability to form stable complexes with various metals make it a valuable compound in both research and industrial settings .
属性
CAS 编号 |
832112-59-1 |
|---|---|
分子式 |
C4H8N8O2 |
分子量 |
200.16 g/mol |
IUPAC 名称 |
1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide |
InChI |
InChI=1S/C4H8N8O2/c5-7-3(13)1-9-11-2(12-10-1)4(14)8-6/h5-6H2,(H,7,13)(H,8,14)(H,9,10)(H,11,12) |
InChI 键 |
WILNQPQTNDVDNA-UHFFFAOYSA-N |
规范 SMILES |
C1(=NNC(=NN1)C(=O)NN)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one](/img/structure/B14203371.png)
![1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B14203378.png)

![Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203387.png)
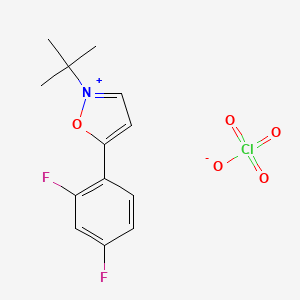
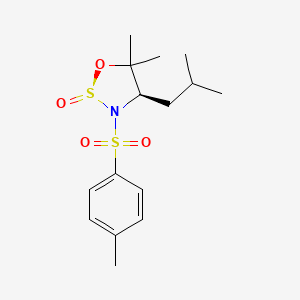
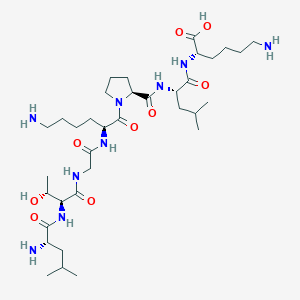
![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B14203406.png)
![7,7-Dibutylbicyclo[4.1.0]heptane](/img/structure/B14203407.png)
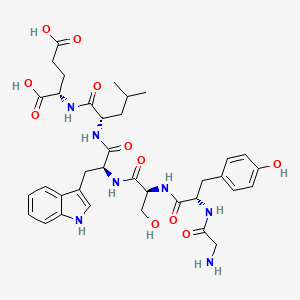
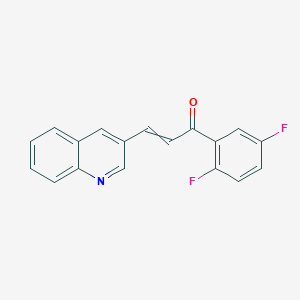
![3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14203431.png)
